3-Cyanophenylboronic acid
Overview
Description
3-Cyanophenylboronic acid is a biochemical reagent that can be used as a biological material or organic compound for life science related research . It has a molecular formula of C7H6BNO2 and a molecular weight of 146.94 g/mol . It is also known by other synonyms such as (m-Cyanophenyl)boronic acid and 3-Cyanobenzeneboronic acid .
Synthesis Analysis
The primary method for the synthesis of boronic acids is through the electrophilic trapping of an organometallic reagent with a boric ester (e.g. B(Oi-Pr)3 or B(OMe)3). The reaction is performed at low temperature to attenuate over-alkylation that would lead to the formation of borinic, rather than boronic, esters . 3-Cyanophenylboronic acid can be used as an intermediate in the synthesis of piperidine-based MCH R1 antagonists .
Molecular Structure Analysis
The mean plane of the –B(OH)2 group in 3-Cyanophenylboronic acid is twisted by 21.28 (6)° relative to the cyanophenyl ring mean plane . In the crystal, molecules are linked by O—H O and O—H N hydrogen bonds, forming chains propagating along the [101] direction .
Chemical Reactions Analysis
3-Cyanophenylboronic acid can be used as a substrate in the Suzuki coupling reactions to prepare 4-aryl-1,8-naphthyridin-2 (1 H)-ones . It can also be used as an intermediate in the synthesis of biaryl-based phenylalanine amino acid analogs, which are used as kainate receptors ligands .
Physical And Chemical Properties Analysis
3-Cyanophenylboronic acid has a melting point of 298 °C (dec.) (lit.) . Its SMILES string is OB(O)c1cccc(c1)C#N and its InChI is 1S/C7H6BNO2/c9-5-6-2-1-3-7(4-6)8(10)11/h1-4,10-11H .
Scientific Research Applications
Rhodium-Catalyzed Annulation Reactions
3-Cyanophenylboronic acid is utilized in [3 + 2] annulation reactions with alkynes or alkenes, producing substituted indenones or indanones. This process involves intramolecular nucleophilic addition, showing the versatility of 3-cyanophenylboronic acid in organic synthesis (Miura & Murakami, 2005).
Molecular Complex Formation
Research on 4-cyanophenylboronic acid, closely related to 3-cyanophenylboronic acid, demonstrates its ability to form molecular complexes with N-donor compounds. These complexes exhibit significant intermolecular interactions and have implications for crystallography and material science (TalwelkarShimpi et al., 2017).
Iridium-Catalyzed Annulation
In a similar context, 3-cyanophenylboronic acid derivatives are employed in iridium-catalyzed [3 + 2] annulation of 1,3-dienes, producing high yields of indanol derivatives. This highlights its role in creating complex organic molecules (Nishimura et al., 2007).
Tumor Targeting and Penetration
3-Cyanophenylboronic acid-modified nanoparticles have been explored for tumor-targeted drug delivery. These nanoparticles demonstrate enhanced tumor homing activity, accumulation, and antitumor effect (Wang et al., 2016).
Specific Capture of Glycoproteins
Functionalization of materials, like detonation nanodiamond, with derivatives of 3-cyanophenylboronic acid, such as aminophenylboronic acid, shows effective capture of glycoproteins from protein mixtures. This has applications in proteomics research (Yeap et al., 2008).
Biosynthesis of Chemicals from CO2
Research involving derivatives of 3-cyanophenylboronic acid in cyanobacteria shows the potential for biosynthesizing chemicals like 3-hydroxypropionic acid directly from CO2. This is significant for sustainable chemical production (Wang et al., 2016).
Safety And Hazards
Future Directions
3-Cyanophenylboronic acid has critical roles in the areas of synthetic organic chemistry, molecular sensors, materials science, drug discovery, and catalysis . It is expected to continue playing a significant role in these fields and more research is likely to be conducted to explore its potential uses.
properties
IUPAC Name |
(3-cyanophenyl)boronic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BNO2/c9-5-6-2-1-3-7(4-6)8(10)11/h1-4,10-11H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XDBHWPLGGBLUHH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CC=C1)C#N)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60370216 | |
Record name | 3-Cyanophenylboronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60370216 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
146.94 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Cyanophenylboronic acid | |
CAS RN |
150255-96-2 | |
Record name | 3-Cyanophenylboronic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=150255-96-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Cyanophenylboronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60370216 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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